molecular formula C22H27FN2O2S B2506467 2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide CAS No. 1235079-14-7

2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2506467
CAS RN: 1235079-14-7
M. Wt: 402.53
InChI Key: IXHLNFBFBRLOKO-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the piperidinyl moiety, fluorophenoxy group, and acetamide linkage are common across the described compounds. These structural features are often associated with biological activity, as seen in the synthesis of compounds with antiulcer, antihypertensive, and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting with the formation of core structures followed by functional group modifications. For instance, the synthesis of N-substituted acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution reactions with various electrophiles . Similarly, the synthesis of 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides uses 3-fluoro-4-cyanophenol as a starting material . These methods suggest that the synthesis of this compound would likely involve a strategic selection of starting materials and reaction conditions tailored to introduce the desired substituents at the appropriate positions on the molecule.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a piperidine ring, which is a common feature in many pharmacologically active compounds due to its ability to interact with biological targets. The presence of a fluorophenoxy group is indicative of the potential for increased metabolic stability and membrane permeability, while the acetamide linkage is a versatile functional group that can be modified to alter the compound's properties . The specific molecular interactions and conformational dynamics of these compounds would be critical in determining their binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups capable of undergoing various organic reactions. For example, the acetamide group can participate in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution. The piperidine moiety can be alkylated or acylated to introduce additional substituents . These reactions are essential for the structural diversification of the core molecule, allowing for the optimization of biological activity and pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of a fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. The piperidine ring contributes to the basicity of the compound, which can affect its solubility and distribution within the body. The acetamide linkage is amenable to hydrogen bonding, which can influence the compound's interaction with water and biological macromolecules . These properties are crucial for the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately affects its pharmacological efficacy and safety.

Scientific Research Applications

New Salt and Solvate Applications

A study introduced a novel salt and its solvate for use in pharmaceutical compositions, indicating a trend towards exploring these compounds for their therapeutic potential (ジュリアン・ジョヴァンニーニ et al., 2005).

Fluoroionophores for Metal Detection

Research on fluoroionophores based on diamine-salicylaldehyde derivatives has shown these compounds' ability to specifically chelate metal ions like Zn+2, highlighting their potential in metal ion sensing applications (W. Hong et al., 2012).

Antimicrobial and Antifungal Activities

Novel imines and thiazolidinones derived from related chemical structures have been synthesized and evaluated for their antibacterial and antifungal activities, indicating the chemical family's potential in developing new antimicrobial agents (N. Fuloria et al., 2009).

Inhibitors for Medical Treatments

Compounds structurally similar to the one have been identified as potent inhibitors for specific targets like human acyl-coenzyme A:cholesterol O-acyltransferase-1, demonstrating their potential in treating diseases involving target overexpression (K. Shibuya et al., 2018).

DNA and Protein Binding Studies

Studies have shown that certain paracetamol derivatives, including ones with piperidine components, interact with DNA and proteins, suggesting their potential in therapeutic applications and biological studies (N. Raj, 2020).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2S/c1-28-21-9-5-2-6-18(21)15-25-12-10-17(11-13-25)14-24-22(26)16-27-20-8-4-3-7-19(20)23/h2-9,17H,10-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHLNFBFBRLOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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